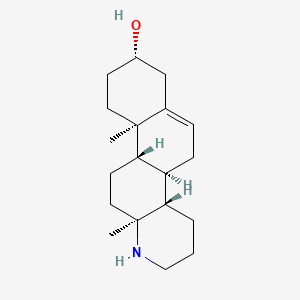

17a-Aza-D-homoandrost-5-en-3beta-ol

Vue d'ensemble

Description

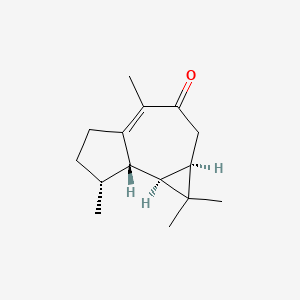

“17a-Aza-D-homoandrost-5-en-3beta-ol” is an organic heterobicyclic compound . It is also classified as an organonitrogen heterocyclic compound . The molecular formula of this compound is C19H31NO .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C19H31NO/c1- 18- 9- 7- 14 (21) 12- 13 (18) 5- 6- 15- 16 (18) 8- 10- 19 (2) 17 (15) 4- 3- 11- 20- 19/h5,14- 17,20- 21H,3- 4,6- 12H2,1- 2H3/t14- ,15+,16- ,17- ,18- ,19- /m0/s1 . The SMILES representation is C [C@]12CC [C@H]3 [C@@H] (CC=C4C [C@@H] (O)CC [C@]34C) [C@@H]1CCCN2 . Physical And Chemical Properties Analysis

The average mass of “this compound” is 289.45550 and the monoisotopic mass is 289.24056 .Applications De Recherche Scientifique

Synthesis and Transformation in Steroids :

- Shoppee and Killick (1970) explored the synthesis of 17-oxo-17a-aza-D-homo-compounds, which are derived from 17-Hydroxyimino-5α-androstane and 3β-acetoxy-17-hydroxyiminoandrost-5-ene. These compounds are formed through Beckmann rearrangement, demonstrating the chemical transformation capabilities of related steroid compounds (Shoppee & Killick, 1970).

Microbiological Transformations :

- Crabb, Dawson, and Williams (1982) studied the microbiological transformations of 17a-aza- and 17-aza-D-homoandrost-5-ene derivatives using the fungus Cunninghamella elegans. This research highlights the biochemical modifications these compounds undergo, emphasizing their potential for pharmaceutical applications (Crabb, Dawson, & Williams, 1982).

Pharmacological Properties and Neuromuscular-Blocking Agent :

- Singh and Paul (1974) discussed the neuromuscular-blocking properties of 17a-methyl-3β-pyrrolidino-17a-aza-D-homoandrost-5-ene dimethiodide (chandonium iodide), a derivative of 17a-Aza-D-homoandrost-5-en-3beta-ol. This research indicates its potential use as a non-depolarizing neuromuscular-blocking agent (Singh & Paul, 1974).

Antiproliferative and Antiandrogenic Activities :

- Dhingra et al. (2010) synthesized 17-oxo-17a-aza-d-homo-5-androsten-3beta-yl esters and evaluated their antiproliferative activity, acute toxicity, and effect on serum androgen level. Some compounds showed better cytotoxicity and antiandrogenic activity than reference controls, suggesting potential therapeutic applications in cancer treatment (Dhingra et al., 2010).

Potential Inhibitors of Human Cytochrome P45017alpha :

- Jarman, Barrie, and Llera (1998) discussed the synthesis and evaluation of steroidal inhibitors like this compound analogues for inhibiting human cytochrome P45017alpha. These findings contribute to understanding the therapeutic potential of such compounds in modulating hormone levels (Jarman, Barrie, & Llera, 1998).

Antimicrobial and 5α-Reductase Inhibitory Activities :

- Malhotra, Sharma, Rawal, Heer, and Bhardwaj (2013) reported the synthesis of 3β-substituted amides of 17a-aza-D-homo-4-androsten-17-one and tested their 5α-reductase inhibitory and antimicrobial activities. Some analogues exhibited moderate to potent activity, indicating potential applications in treating microbial infections and conditions influenced by 5α-reductase (Malhotra et al., 2013).

Propriétés

IUPAC Name |

(4aS,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO/c1-18-9-7-14(21)12-13(18)5-6-15-16(18)8-10-19(2)17(15)4-3-11-20-19/h5,14-17,20-21H,3-4,6-12H2,1-2H3/t14-,15+,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLZIXUQGCRFNW-QSMSVPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCCN4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCN4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6961-52-0 | |

| Record name | NSC63296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1200287.png)

![8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1200288.png)

![3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1200289.png)

![3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea](/img/structure/B1200292.png)

![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B1200293.png)

![Azuleno[6,5-b]furan, 3,5,8-trimethyl-](/img/structure/B1200294.png)

![[4-[Oxo(thiophen-2-yl)methyl]-1-piperazinyl]-(3-pyridinyl)methanone](/img/structure/B1200296.png)